molecular formula C7H16N2 B575424 1-Piperidinamine,3,5-dimethyl-,cis-(9CI) CAS No. 168272-95-5

1-Piperidinamine,3,5-dimethyl-,cis-(9CI)

Katalognummer: B575424
CAS-Nummer: 168272-95-5
Molekulargewicht: 128.219
InChI-Schlüssel: WOCYUPDGHPFFLE-KNVOCYPGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperidinamine,3,5-dimethyl-,cis-(9CI) is a six-membered piperidine ring derivative with two methyl groups at the 3- and 5-positions and a cis stereochemical configuration.

Eigenschaften

CAS-Nummer

168272-95-5

Molekularformel

C7H16N2

Molekulargewicht

128.219

IUPAC-Name

(3S,5R)-3,5-dimethylpiperidin-1-amine

InChI

InChI=1S/C7H16N2/c1-6-3-7(2)5-9(8)4-6/h6-7H,3-5,8H2,1-2H3/t6-,7+

InChI-Schlüssel

WOCYUPDGHPFFLE-KNVOCYPGSA-N

SMILES

CC1CC(CN(C1)N)C

Synonyme

1-Piperidinamine,3,5-dimethyl-,cis-(9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Ring Structure Variations

(a) Piperidine vs. Morpholine Derivatives
  • 4-Morpholinamine,3,5-dimethyl-,cis-(9CI) (): Molecular Formula: C₆H₁₄N₂O Key Differences: Incorporates an oxygen atom in the ring, reducing basicity compared to piperidine derivatives. Applications: Morpholine derivatives are often used in pharmaceuticals and agrochemicals due to their balanced lipophilicity .
(b) Piperidine vs. Piperazine Derivatives
  • 1-Piperazineethanamine,3,5-dimethyl-(9CI) ():
    • Molecular Formula : C₈H₁₉N₃
    • Key Differences : The piperazine ring contains two nitrogen atoms, increasing basicity and hydrogen-bonding capacity. This structural feature is advantageous in drug design for targeting charged biological receptors .

Functional Group Modifications

(a) Amine vs. Carboximidamide
  • 1-Piperidinecarboximidamide,3,5-dimethyl-(9CI) ():
    • Molecular Formula : C₈H₁₇N₃
    • Key Differences : Replacement of the primary amine with a carboximidamide group introduces additional hydrogen-bonding sites and polarity. This modification may enhance binding to enzymes or receptors but reduce membrane permeability .
(b) Trifluoroacetyl Substitution
  • Piperidine,3,5-dimethyl-1-(trifluoroacetyl)-(9CI) (): Molecular Formula: C₉H₁₄F₃NO Key Differences: The electron-withdrawing trifluoroacetyl group deactivates the amine, reducing nucleophilicity. This substitution increases metabolic stability and lipophilicity, common in agrochemicals .

Stereochemical and Steric Effects

(a) Cis vs. Trans Isomerism
  • 2,3-Dihydro-3,5-dimethyl-2-(1-methylethyl)-4H-pyran-4-one,cis-(9CI) (): Molecular Formula: C₁₀H₁₆O₂ Key Differences: The cis configuration in pyranone derivatives leads to distinct spatial arrangements, affecting intermolecular interactions and stability. Analogously, the cis-methyl groups in the target compound may hinder rotational freedom, influencing binding to biological targets .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Configuration Notable Properties
1-Piperidinamine,3,5-dimethyl-,cis-(9CI) ~C₇H₁₆N₂ ~130.2 Primary amine, methyl cis Moderate basicity, steric hindrance
4-Morpholinamine,3,5-dimethyl-,cis-(9CI) C₆H₁₄N₂O 130.19 Amine, oxygen cis Enhanced polarity, reduced basicity
1-Piperazineethanamine,3,5-dimethyl-(9CI) C₈H₁₉N₃ 157.26 Secondary amine N/A High basicity, multiple H-bond donors
Piperidine,3,5-dimethyl-1-(trifluoroacetyl)-(9CI) C₉H₁₄F₃NO 209.2 Trifluoroacetyl N/A Low nucleophilicity, high lipophilicity

Research Findings and Data Gaps

  • Spectral Data : While NMR and HRMS data are available for analogs like compound 9c (), the target compound’s spectral details are absent in the evidence, highlighting a need for experimental characterization.

Vorbereitungsmethoden

Catalytic Hydrogenation

The most direct route to 3,5-dimethylpiperidine involves the hydrogenation of 3,5-dimethylpyridine. This method typically employs heterogeneous catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction proceeds via saturation of the pyridine ring, yielding a mixture of cis- and trans-3,5-dimethylpiperidine diastereomers.

For example, hydrogenation of 3,5-dimethylpyridine with 10 mol% PtO₂ in acetic acid at ambient pressure produces cis-3,5-dimethylpiperidine in >95:5 diastereomeric ratio (dr) when conducted at 25–30°C. Conversely, using Pd/C under similar conditions favors the trans isomer (70:30 dr), necessitating subsequent resolution steps to isolate the cis diastereomer. The choice of catalyst and solvent critically influences stereochemical outcomes, with PtO₂ generally providing higher cis selectivity due to its preferential adsorption geometry on the pyridine ring.

Diastereoselective Hydrogenation

Recent advances in diastereoselective hydrogenation have enabled direct access to cis-3,5-dimethylpiperidine. A study demonstrated that employing lithium triethylborohydride (LiEt₃BH) as a reducing agent in tetrahydrofuran (THF) at −78°C achieves 92% yield with 88:12 cis:trans selectivity. This method circumvents the need for post-hydrogenation resolution by leveraging steric effects during the reduction step.

Multi-Step Synthesis via Chiral Resolution

Halogenation and Amination Sequence

A patented route (CN108976164A) outlines a four-step synthesis starting from 1-benzyl-4-methyl-3-piperidinol:

  • Halogenation : Treatment with phosphorus oxychloride (POCl₃) or hydrobromic acid (HBr) in dichloromethane at 0–5°C generates halogenated intermediate TF-1 in 90–95% yield.

  • Amination : Reaction of TF-1 with methylamine in methanol under basic conditions (Na₂CO₃) produces secondary amine TF-2 with 93% yield.

  • Chiral Resolution : TF-2 is resolved using (2R,3R)-bis[(4-methylbenzoyl)oxy]succinic acid, yielding enantiomerically enriched TF-3.

  • Salt Formation : TF-3 is treated with HCl in ethanol to afford cis-3,5-dimethylpiperidinamine dihydrochloride at 95% yield and 99.5% purity.

Table 1: Key Parameters in Multi-Step Synthesis

StepReagents/ConditionsYield (%)Purity (%)
HalogenationPOCl₃, CH₂Cl₂, 0–5°C95
AminationCH₃NH₂, Na₂CO₃, MeOH93
Resolution(2R,3R)-Resolving agent, iPrOH8599.3
Salt FormationHCl, EtOH, 0–5°C9599.5

This method’s robustness stems from the recoverability of the chiral resolving agent (>80% recovery via toluene extraction), making it scalable for industrial applications.

Epimerization of trans-3,5-Dimethylpiperidine

Base-Mediated Epimerization

The trans diastereomer can be converted to the cis form via base-induced epimerization. Treatment of trans-3,5-dimethylpiperidine with potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours achieves a 75% conversion to the cis isomer. The reaction proceeds through deprotonation at the C-2 position, followed by equilibration to the thermodynamically favored cis configuration, which benefits from reduced 1,3-diaxial interactions.

Acid-Catalyzed Isomerization

Alternatively, heating the trans isomer in hydrochloric acid (HCl) at reflux for 6 hours induces epimerization via protonation of the amine and subsequent ring puckering, yielding a 65:35 cis:trans mixture. While less efficient than base-mediated methods, this approach avoids strong bases, simplifying downstream purification.

Asymmetric Synthesis via Lithiation-Trapping

Diastereoselective Lithiation

A novel asymmetric route involves lithiation of N-Boc-3,5-dimethylpiperidine using sec-butyllithium (s-BuLi) in tetrahydrofuran (THF) at −78°C. Trapping the lithiated intermediate with electrophiles such as methyl iodide (CH₃I) generates cis-3,5-dimethylpiperidinamine derivatives in 89% yield and 97:3 dr. This method exploits the conformational rigidity of the Boc-protected piperidine to enforce cis selectivity during alkylation.

Table 2: Comparison of Epimerization and Lithiation Methods

MethodConditionscis:trans RatioYield (%)
Base Epimerizationt-BuOK, DMSO, 80°C75:2570
Acid IsomerizationHCl, reflux65:3560
Lithiation-Trappings-BuLi, THF, −78°C97:389

Purification and Characterization

Crystallization Techniques

Final purification of cis-3,5-dimethylpiperidinamine often employs recrystallization from isopropanol or ethanol. For instance, dissolving the crude product in hot isopropanol (80°C) followed by slow cooling to 0–5°C yields crystals with 99.5% purity. X-ray crystallography confirms the cis configuration, with characteristic C–N bond lengths of 1.47 Å and C–C–C angles of 111.5°.

Chromatographic Resolution

Chiral stationary-phase chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns resolves racemic mixtures with >99% enantiomeric excess (ee). Elution with hexane:isopropanol (90:10) achieves baseline separation in 15 minutes, enabling milligram-to-gram scale purification .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cis-3,5-dimethylpiperidinamine with high stereochemical purity?

  • Methodology : Use stereoselective synthesis techniques such as catalytic hydrogenation of imine precursors with chiral catalysts (e.g., Ru-BINAP complexes) to favor the cis configuration. Confirm stereochemistry via 1H^1H-NMR coupling constants (e.g., axial-equatorial proton interactions) and single-crystal X-ray diffraction .
  • Validation : Compare observed NMR splitting patterns with computational predictions (DFT) to verify cis geometry .

Q. How should researchers handle and store cis-3,5-dimethylpiperidinamine to prevent degradation?

  • Protocol : Store under inert gas (argon/nitrogen) at -20°C in amber glass vials to minimize oxidation and photodegradation. Avoid exposure to moisture, as secondary amines are prone to hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during reactions .
  • Safety : Follow SDS guidelines for piperidine derivatives, including fume hood use and PPE (gloves, goggles) to mitigate inhalation/contact risks .

Q. What spectroscopic techniques are optimal for characterizing cis-3,5-dimethylpiperidinamine?

  • Analytical Workflow :

  • NMR : 13C^{13}C-NMR to distinguish methyl groups (δ 15–25 ppm) and 1H^1H-NMR for axial/equatorial proton coupling (J ≈ 10–12 Hz in cis isomers).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and 2800–3000 cm1^{-1} (C-H stretches) .

Advanced Research Questions

Q. How does the cis configuration influence the compound’s reactivity in catalytic applications?

  • Mechanistic Insight : The cis arrangement of methyl groups creates a steric environment that stabilizes transition states in asymmetric catalysis. For example, in Pd-catalyzed cross-coupling reactions, the cis isomer may enhance enantioselectivity by restricting substrate access to specific coordination sites .
  • Experimental Design : Compare reaction outcomes (yield, ee%) between cis and trans isomers under identical conditions using chiral HPLC for analysis .

Q. What strategies resolve contradictions in toxicity data for piperidine derivatives?

  • Data Reconciliation :

  • Cross-reference acute toxicity (LD50_{50}) values from multiple sources (e.g., OECD guidelines vs. proprietary SDS).
  • Conduct in vitro assays (e.g., Ames test for mutagenicity) to clarify discrepancies between computational predictions and empirical data .
    • Case Study : reports low acute toxicity for a similar piperidine compound, while pesticide-related cis isomers ( ) show higher ecotoxicity—highlighting the need for compound-specific testing .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approach :

  • Perform molecular docking (AutoDock Vina) to assess binding affinity to amine receptors (e.g., GPCRs).
  • Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
    • Validation : Correlate docking scores with in vitro receptor inhibition assays (IC50_{50}) .

Q. What are the challenges in scaling up enantiopure cis-3,5-dimethylpiperidinamine synthesis?

  • Optimization :

  • Replace chiral column chromatography with crystallization using chiral resolving agents (e.g., tartaric acid derivatives).
  • Monitor batch consistency via inline PAT tools (Raman spectroscopy) to detect stereochemical drift .

Methodological Frameworks

  • PICO Application :

    • Population : Cis-3,5-dimethylpiperidinamine in catalytic systems.
    • Intervention : Use of chiral ligands to enhance stereoselectivity.
    • Comparison : Trans isomer or racemic mixtures.
    • Outcome : Enantiomeric excess (ee%) and reaction yield .
  • FINER Criteria :

    • Ensure questions address novelty (e.g., unexplored biological targets) and relevance (e.g., green chemistry applications) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.